molecular formula C7H18OSi B1280626 Tert-butyl(methoxy)dimethylsilane CAS No. 66548-21-8

Tert-butyl(methoxy)dimethylsilane

Cat. No. B1280626
CAS RN: 66548-21-8
M. Wt: 146.3 g/mol
InChI Key: SYFYMKQYUPMRFA-UHFFFAOYSA-N
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Description

Tert-butyl(methoxy)dimethylsilane is a chemical compound that has garnered interest due to its utility in protecting hydroxyl groups during synthetic procedures. The protection of hydroxyl groups is a critical step in the synthesis of complex molecules, such as prostaglandins, which are involved in various physiological processes. The tert-butyldimethylsilyl group, in particular, offers stability under a range of conditions while allowing for easy removal when necessary .

Synthesis Analysis

The synthesis of tert-butyl(methoxy)dimethylsilane involves the reaction of tert-butyllithium with methoxytrimethylsilane in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This reaction yields tert-butyltrimethylsilane as the major product, indicating that tert-butyllithium can effectively engage in reactions with organosilanes to produce the desired silyl ethers .

Molecular Structure Analysis

The molecular structure of tert-butyldiphenylsilanes, which are closely related to tert-butyl(methoxy)dimethylsilane, has been studied using single-crystal X-ray diffraction. These analyses reveal the influence of different functional groups on the intermolecular interaction patterns within the crystalline state. For instance, the methoxy derivative is characterized by short H⋯H contacts, which are indicative of the pre-orienting effects of hydrogen bonds involving the methoxy group .

Chemical Reactions Analysis

Tert-butyl(methoxy)dimethylsilane can participate in various chemical reactions due to its functional groups. For example, the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes can involve tert-butyl(methoxy)dimethylsilane derivatives. These reactions are sensitive to the nature of the substituents on the aryl chloride and the nucleophilicity of the alcohol used, which can lead to a variety of products including esters and carbonylation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl(methoxy)dimethylsilane derivatives are influenced by their molecular structure and the nature of their substituents. The stability of these compounds in various solvents, such as water and alcohol, as well as their resistance to hydrogenolysis and mild chemical reduction, make them suitable for a wide range of applications in organic synthesis. The ethers derived from tert-butyl(methoxy)dimethylsilane are particularly useful for protecting hydroxyl groups due to their stability and ease of removal .

Scientific Research Applications

Hydroxyl Group Protection

Tert-butyl(methoxy)dimethylsilane and its derivatives are essential in the protection of hydroxyl groups during chemical synthesis. These protective agents combine stability under various conditions with susceptibility to specific removal agents. Their significance is especially noted in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Intermediate in Vitamin Synthesis

In the synthesis of Biotin, a water-soluble vitamin crucial in the metabolic cycle, tert-butyl(methoxy)dimethylsilane derivatives play a role as key intermediates (Qin et al., 2014).

Organic Optoelectronic Applications

Tert-butyl(methoxy)dimethylsilane derivatives have been utilized in the development of organic optoelectronic applications, such as in the creation of organic light-emitting devices (OLEDs) and studies on fluorescent structure-property relationships of alkynyl-functionalized pyrene derivatives (Hu et al., 2013).

Steric Effects in Aryl Radical Reactions

The steric effects of tert-butyl groups have been studied in the context of aryl radical reactions on surfaces, particularly in the formation of organic layers via electrochemical reduction. This has implications for understanding the reactivity of aryl radicals in electrografting reactions (Combellas et al., 2009).

Mannich Reaction Studies

Tert-butyl(methoxy)dimethylsilane derivatives have been part of studies investigating the Mannich reaction, specifically exploring mechanisms in metal-catalyzed oxidative reactions with tert-butyl hydroperoxide as the oxidant (Ratnikov & Doyle, 2013).

Synthesis of Silanes

Research on the synthesis of sterically hindered silylamines involved reactions of tert-butyl (chloro) dimethylsilane with primary and secondary amines, leading to compounds with potential applications in various chemical processes due to their stability and reactivity (Bowser & Bringley, 1985).

Future Directions

While specific future directions for Tert-butyl(methoxy)dimethylsilane were not found in the search results, it is used as a reactant in the preparation of chlorosilanes , suggesting potential applications in the synthesis of other compounds.

properties

IUPAC Name

tert-butyl-methoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18OSi/c1-7(2,3)9(5,6)8-4/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFYMKQYUPMRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466044
Record name tert-butyldimethylmethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl(methoxy)dimethylsilane

CAS RN

66548-21-8
Record name tert-butyldimethylmethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the silane mixture comprising dimethylmethoxychlorosilane as produced by the disproportionation reaction in (a) above, was added 150 ml of toluene to dissolve the silanes in toluene, and to give a toluene solution of said silane mixture. To the toluene solution was added dropwise the THF solution of tert-butyl magnesium chloride as produced in Example 20, through a dropping funnel, at 40° C.-50° C. over 1 hour. Then, the resulting mixture was stirred at 70° C. for 4 hours. The Grignard reagent could react with dimethylmethoxychlorosilane contained in the said toluene solution, to produce tert-butyldimethylmethoxysilane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Mojarro, A Buch, JP Dworkin… - Journal of …, 2023 - Wiley Online Library
The Sample Analysis at Mars (SAM) instrument aboard the Curiosity Rover at Gale crater can characterize organic molecules from scooped and drilled samples via pyrolysis of solid …
Number of citations: 6 agupubs.onlinelibrary.wiley.com
S Amrein, A Studer - Helvetica chimica acta, 2002 - Wiley Online Library
A new method for the mild radical hydrosilylation of alkenes and alkynes is described. Silylated cyclohexadienes that can be readily prepared on large scale are used as radical …
Number of citations: 44 onlinelibrary.wiley.com
T Frederick - 2019 - egrove.olemiss.edu
Several attempts were made to add 2-amino-1, 3-propanediol to the acceptor perylene monoanhydride (PMA). The theoretical product, N-(10-nonadecyl)-N'-(1, 3-dihydroxypropan-2-yl) …
Number of citations: 1 egrove.olemiss.edu
Y He, A Buch, C Szopa, M Millan, C Freissinet… - Astrobiology, 2021 - liebertpub.com
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), mixed with the solvent N,N-dimethylformamide (DMF), is used as a derivatizing reagent by the Sample Analysis at Mars …
Number of citations: 7 www.liebertpub.com
Y He - 2021 - theses.hal.science
Searching for life biosignatures on Mars has been a very popular topic in the world. The Mars Organic Molecule Analyzer (MOMA) and Sample Analysis at Mars (SAM) instruments …
Number of citations: 2 theses.hal.science

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